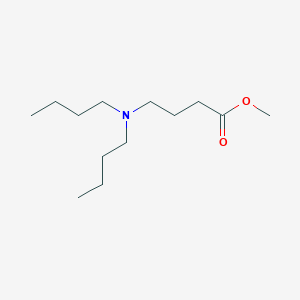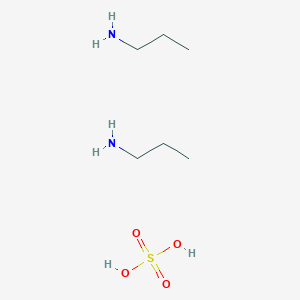
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene- is a chemical compound with the molecular formula C7H8O4 It is a derivative of furanone, characterized by the presence of an acetyloxy group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene- typically involves the reaction of furanone derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through distillation or recrystallization to achieve the required quality standards for commercial use.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandione, dihydro-3-methylene-: This compound shares a similar furanone structure but lacks the acetyloxy group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Another related compound with antioxidant properties.
Uniqueness
2(3H)-Furanone, 4-(acetyloxy)dihydro-3-methylene- is unique due to the presence of both the acetyloxy and methylene groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
73738-80-4 |
|---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
(4-methylidene-5-oxooxolan-3-yl) acetate |
InChI |
InChI=1S/C7H8O4/c1-4-6(11-5(2)8)3-10-7(4)9/h6H,1,3H2,2H3 |
InChI Key |
BLEZMXWIZQLCEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1COC(=O)C1=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



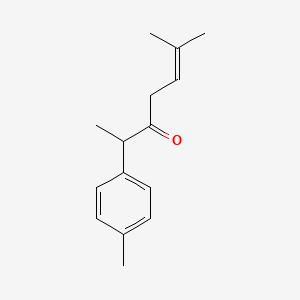


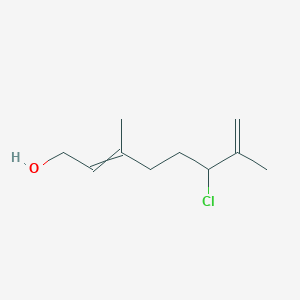

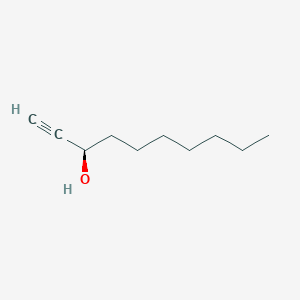

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)
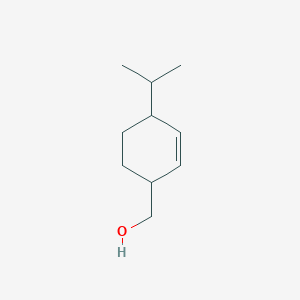
![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
